molecular formula C18H25NO6 B1672728 Jacobine CAS No. 6870-67-3

Jacobine

Cat. No.: B1672728
CAS No.: 6870-67-3
M. Wt: 351.4 g/mol
InChI Key: IAPHXJRHXBQDQJ-QXONMQPNSA-N
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Description

Jacobine is a pyrrolizidine alkaloid predominantly found in plants of the genus Jacobaea. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that serve as defense mechanisms for plants against herbivores. This compound, like other pyrrolizidine alkaloids, is known for its toxic properties, particularly hepatotoxicity, which can cause liver damage in humans and animals .

Mechanism of Action

Target of Action

Jacobine is a pyrrolizidine alkaloid (PA) found in various plant species . More research is needed to identify the exact targets of this compound .

Mode of Action

It’s known that PAs require metabolic activation to form pyrrole-protein adducts and pyrrole-DNA adducts, which lead to cytotoxicity and genotoxicity . The hepatic GSTs have been demonstrated to catalyze the formation of pyrrole-7-GSH conjugate in the metabolism studies of this compound . The exact interaction of this compound with its targets and the resulting changes are still under investigation .

Biochemical Pathways

This compound, as a PA, is involved in complex biochemical pathways. PAs are metabolized to form pyrrole-protein and pyrrole-DNA adducts . The intermediates of these pathways were well defined by feeding experiments, but only one enzyme involved in PA biosynthesis, the homospermidine synthase catalyzing the first committed step in PA biosynthesis, has been characterized so far .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Given that this compound is a PA, it’s likely that it follows similar pharmacokinetic properties as other PAs. Specific details about this compound’s adme properties and their impact on bioavailability are currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its cytotoxic and genotoxic activities . This compound is known to be active against second instar larvae of thrips , indicating its potential use as a natural insecticide. The specific molecular and cellular effects of this compound’s action are still under investigation .

Action Environment

The action of this compound, like other PAs, can be influenced by various environmental factors. These factors could include the presence of other compounds, pH levels, temperature, and more. Specific details about how environmental factors influence this compound’s action, efficacy, and stability are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jacobine can be synthesized through various chemical reactions involving the formation of the pyrrolizidine nucleus. The synthesis typically involves the condensation of necine bases with necic acids. One common method includes the use of homospermidine synthase, an enzyme that catalyzes the first committed step in the biosynthesis of pyrrolizidine alkaloids .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Jacobaea plants, is a method used for research purposes. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other alkaloids .

Chemical Reactions Analysis

Types of Reactions: Jacobine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Jacobine has several applications in scientific research:

Comparison with Similar Compounds

Jacobine is similar to other pyrrolizidine alkaloids such as senecionine, seneciphylline, and erucifoline. this compound is unique in its specific structure and the types of metabolites it forms. For example:

This compound’s uniqueness lies in its specific necine base and necic acid combination, which influences its reactivity and toxicity profile.

Properties

IUPAC Name

(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPHXJRHXBQDQJ-WKMWQDDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020078
Record name Jacobine
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Jacobine
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Solubility

Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/
Record name JACOBINE
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Vapor Pressure

9.3X10-13 mm Hg @ 25 °C /Estimated/
Record name JACOBINE
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Color/Form

Colorless plates

CAS No.

6870-67-3
Record name Jacobine
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Record name Jacobine
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Record name Jacobine
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Record name JACOBINE
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Record name JACOBINE
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Melting Point

228 °C
Record name JACOBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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